Anazocine, with the Chemical Abstracts Service number 21650-02-2, is primarily sourced from synthetic pathways rather than natural extraction. Its synthesis involves various chemical reactions that lead to the formation of its unique molecular structure.
Anazocine falls under the category of opioid analgesics, which are compounds that bind to opioid receptors in the central nervous system to alleviate pain. It is specifically noted for its interaction with mu, delta, and kappa opioid receptors.
The synthesis of anazocine typically follows a multi-step process:
Industrial production methods for anazocine are not extensively documented due to its limited commercial application, but standard pharmaceutical synthesis techniques involving batch reactors and purification processes are likely employed.
The molecular formula for anazocine is , with a molecular weight of approximately 437.5 g/mol. The structural representation includes a bicyclic framework that is essential for its interaction with opioid receptors. The compound's stereochemistry is also significant, as it influences its pharmacological activity.
CN1C[C@H]2CCC[C@@H](C1)C2(C3=CC=CC=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
.Anazocine can undergo several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions employed during the synthesis.
Anazocine exerts its analgesic effects by acting as an agonist at opioid receptors located in the central nervous system. Its primary targets include:
Activation of these receptors leads to the inhibition of pain signals and modulation of neurotransmitter release, contributing to its analgesic effects.
Anazocine has several scientific uses:
Anazocine (International Nonproprietary Name) is classified pharmacologically as a member of the benzomorphan class of opioid analgesics. Benzomorphans represent a structurally simplified subgroup of synthetic opioids characterized by the absence of the C-ring found in the pentacyclic phenanthrene scaffold of natural opiates like morphine. Instead, benzomorphans retain a tricyclic structure comprising two benzene rings (A and B) fused with a piperidine ring, resulting in a 6,7-benzomorphan core [2] [3]. This simplification, illustrated in Figure 1, aims to modulate receptor interactions while retaining analgesic properties. Anazocine’s specific structure features a 9-phenyl substituent and a 9-methoxy group, distinguishing it from prototypical benzomorphans like pentazocine or cyclazocine. Its core includes an azabicyclane system (3-azabicyclo[3.3.1]nonane), positioning it as a "morphan"-type benzomorphan derivative [1] [4].
Table 1: Structural Classification of Major Opioid Classes
Opioid Chemical Class | Core Scaffold | Examples | Anazocine’s Position |
---|---|---|---|
Phenanthrene | Pentacyclic (5 rings) | Morphine, Oxycodone | N/A |
Benzomorphan | Tricyclic (3 rings) | Pentazocine, Cyclazocine | Core scaffold derivative |
Piperidine | Bicyclic (2 rings) | Fentanyl, Alfentanil | Distinct (no piperidine amide) |
Diphenylheptane | Non-cyclic | Methadone | N/A |
The systematic chemical identity of Anazocine is defined by the following identifiers:
Anazocine’s pharmacological profile is contextualized by comparing its morphan scaffold to classical opioid frameworks:
Benzomorphan vs. Phenanthrene Opioids
Unlike morphine’s rigid pentacyclic system, Anazocine’s benzomorphan core lacks the ether bridge (D-ring) and alicyclic C-ring. This confers greater conformational flexibility, altering receptor-binding kinetics. Studies indicate benzomorphans exhibit distinct selectivity profiles—often acting as mixed κ-opioid receptor (KOR) agonists/μ-opioid receptor (MOR) partial agonists/antagonists—unlike pure MOR agonists like morphine [2] [3]. Anazocine’s 9-phenyl and 9-methoxy groups enhance lipophilicity, potentially accelerating blood-brain barrier penetration relative to hydroxylated phenanthrenes [4].
Morphan vs. Piperidine Scaffolds
Piperidine-based opioids (e.g., fentanyl) prioritize a hydrophobic pharmacophore (N-phenylpropanamide) attached to piperidine. Anazocine’s azabicyclane system integrates the basic nitrogen into a constrained bicyclic framework, limiting side-chain flexibility. This reduces affinity for non-opioid targets (e.g., sigma receptors) compared to N-substituted piperidines like loperamide [4] [8].
Stereochemical and Functional Group Nuances
Table 2: Scaffold Comparison of Anazocine with Representative Opioids
Feature | Anazocine | Morphine (Phenanthrene) | Fentanyl (Piperidine) |
---|---|---|---|
Core Structure | 6,7-Benzomorphan | Phenanthrene | Phenylpiperidine |
Ring Systems | 3 fused rings | 5 fused rings | 2 discrete rings |
Key Substituents | C9-OMe, C9-Ph | C3-OH, C6-OH | N-Phenylpropanamide |
Nitrogen Environment | Tertiary amine (bicyclic) | Tertiary amine (piperidine) | Tertiary amine (piperidine) |
Molecular Weight | 245.4 g/mol | 285.3 g/mol | 336.5 g/mol |
Anazocine thus exemplifies strategic benzomorphan simplification—retaining opioid bioactivity while diverging structurally from natural opiates. Its development in the 1960s reflects efforts to balance analgesic efficacy with reduced abuse potential, though it was never commercialized [1] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7